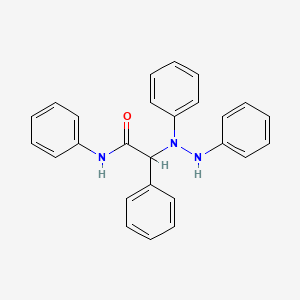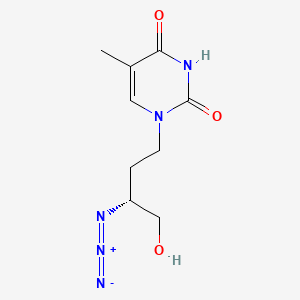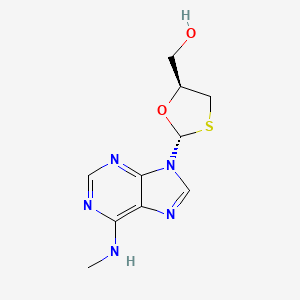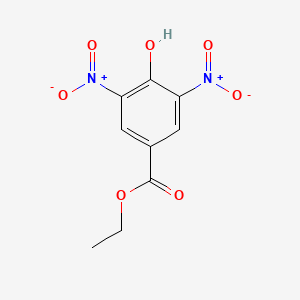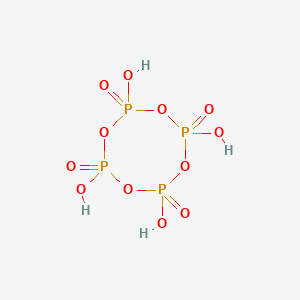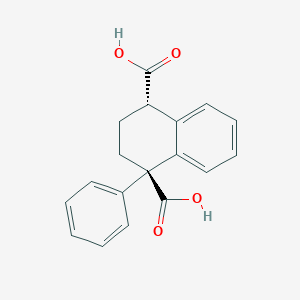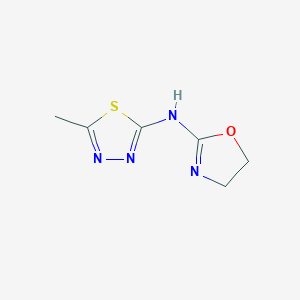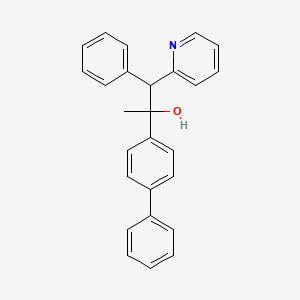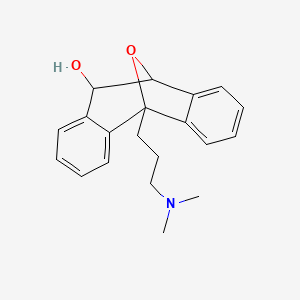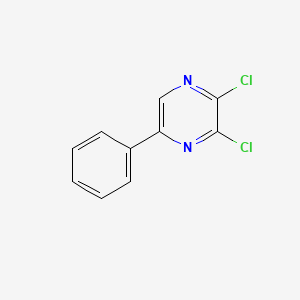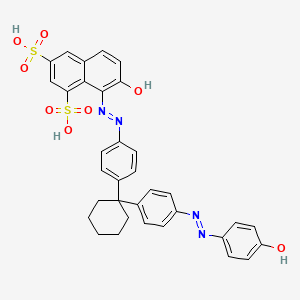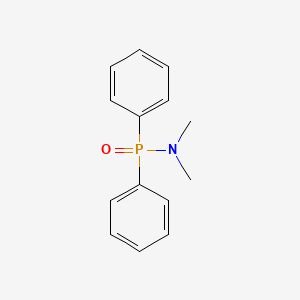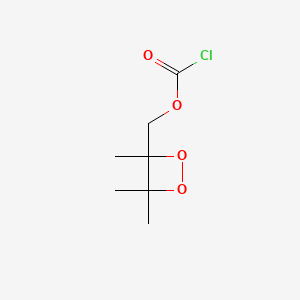
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a chemical compound with the molecular formula C12H16N2O4. This compound is known for its unique structure, which includes a dioxetane ring, making it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves the reaction of 3,4,4-trimethyl-1,2-dioxetane with carbonochloridic acid. The reaction is carried out under controlled conditions to ensure the stability of the dioxetane ring. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking the dioxetane ring.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable intermediates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its ability to undergo various chemical reactions due to the presence of the dioxetane ring. This ring can be cleaved under specific conditions, leading to the formation of reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate
- (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl chloridocarbonate
Uniqueness
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to its specific ester group and the presence of the dioxetane ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
109123-64-0 |
|---|---|
Fórmula molecular |
C7H11ClO4 |
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
(3,4,4-trimethyldioxetan-3-yl)methyl carbonochloridate |
InChI |
InChI=1S/C7H11ClO4/c1-6(2)7(3,12-11-6)4-10-5(8)9/h4H2,1-3H3 |
Clave InChI |
ARRVGHALQNQYQW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OO1)(C)COC(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


